7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine
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Overview
Description
7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine is a heterocyclic compound that features a thiazole ring fused to a purine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine typically involves multi-step reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones . The reaction conditions often involve the use of solvents like isopropyl alcohol and activation methods such as ultrasonic irradiation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive sites on the thiazole and purine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or purine rings .
Scientific Research Applications
7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Thiazolo[3,2-b][1,2,4]triazoles: These compounds share a similar thiazole ring structure but differ in their fused ring systems.
Thiazolopyrimidines: These compounds are analogs of purine bases and exhibit a broad spectrum of pharmacological activity.
Uniqueness: 7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine is unique due to its specific fusion of thiazole and purine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C13H7BrN4S |
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Molecular Weight |
331.19 g/mol |
IUPAC Name |
7-(4-bromophenyl)-[1,3]thiazolo[2,3-f]purine |
InChI |
InChI=1S/C13H7BrN4S/c14-9-3-1-8(2-4-9)10-5-19-13-11-12(16-6-15-11)17-7-18(10)13/h1-7H |
InChI Key |
YVYPIJJZXWSGER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C4C(=NC=N4)N=CN23)Br |
Origin of Product |
United States |
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